4-bromo-5-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-methyl-3-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWTSNDTLVFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration at Position 3
Nitration of 5-methyl-1H-pyrazole is achieved using a mixture of fuming nitric acid () and concentrated sulfuric acid () at 0–5°C. The methyl group at position 5 directs electrophilic nitration to position 3, yielding 3-nitro-5-methyl-1H-pyrazole. This step is critical for establishing the nitro group’s orientation, which subsequently influences bromination regioselectivity.
Key Reaction Conditions :
Bromination at Position 4
Bromination of 3-nitro-5-methyl-1H-pyrazole employs phosphorus oxybromide () as the brominating agent. The nitro group’s meta-directing effect ensures bromine incorporation at position 4. The reaction is conducted in dimethylformamide (DMF) at 0°C to minimize side reactions.
Optimization Data :
| Parameter | Value |
|---|---|
| Reagent | |
| Solvent | DMF |
| Temperature | 0°C |
| Reaction Time | 4–6 hours |
| Yield | 50–55% |
Post-reaction purification via flash column chromatography (hexane/ethyl acetate, 7:3) isolates the target compound with >95% purity.
Bromination Followed by Nitration
Synthesis of 4-Bromo-5-Methyl-1H-Pyrazole
An alternative route involves brominating 5-methyl-1H-pyrazole prior to nitration. Using -bromosuccinimide (NBS) in tetrahydrofuran (THF) under radical-initiated conditions, bromine is introduced at position 4. This method avoids the use of corrosive but requires precise control to prevent di-substitution.
Reaction Profile :
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Yield: 45–50%
-
Purity: 90% (requires recrystallization from ethanol)
Nitration at Position 3
Subsequent nitration of 4-bromo-5-methyl-1H-pyrazole follows similar conditions to Section 1.2. However, the bromine atom’s electron-withdrawing effect slightly reduces reaction efficiency, necessitating extended reaction times (8–10 hours) to achieve comparable yields (60–65%).
Cyclocondensation Approach
Building the Pyrazole Ring with Pre-Substituted Groups
A third strategy involves constructing the pyrazole ring with pre-installed functional groups. Diethyl 2-methyl-3-nitrobut-2-enedioate undergoes cyclocondensation with hydrazine hydrate in ethanol, directly yielding 4-bromo-5-methyl-3-nitro-1H-pyrazole after bromination. This method avoids intermediate isolation but demands stringent control over stoichiometry.
Advantages :
-
Fewer purification steps
-
Higher overall yield (70–75%)
Limitations :
-
Requires specialized diketone precursors
-
Sensitive to moisture and temperature fluctuations
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Challenges | Yield (%) |
|---|---|---|---|
| Nitration → Bromination | High regioselectivity | Requires cryogenic conditions | 50–55 |
| Bromination → Nitration | Avoids | Lower nitration efficiency | 45–50 |
| Cyclocondensation | Streamlined process | Precursor availability | 70–75 |
The cyclocondensation route offers the highest yield but is limited by precursor synthesis complexity. Industrial-scale production often favors the nitration-bromination sequence for its balance of cost and reproducibility .
Chemical Reactions Analysis
4-Bromo-5-methyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include hydrazine hydrate, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-methyl-3-nitro-1H-pyrazole exhibits significant pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.
Case Study:
In animal models, this compound demonstrated a statistically significant reduction in inflammation markers compared to control groups, suggesting its potential for developing new pain relief medications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of more complex molecules, including indole derivatives.
Synthesis Method:
The preparation often involves the cyclization of appropriate precursors under controlled conditions, such as silver-mediated [3+2] cycloaddition reactions.
Microbiology
The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against a range of bacterial and fungal pathogens.
Application Method:
Standard assays like disk diffusion and broth dilution methods are employed to determine the minimum inhibitory concentrations (MICs) against microbial cultures.
Results Summary:
Quantitative data from these assays indicate significant inhibition of microbial growth, highlighting its potential use as an antimicrobial agent.
Agriculture
In agricultural applications, pyrazole derivatives are being investigated for their role as plant growth regulators. The compound can be synthesized into various plant hormones that influence growth patterns.
Experimental Findings:
Controlled experiments have shown that these hormones lead to measurable increases in root length and leaf size in treated plants, demonstrating their regulatory effects on plant growth.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related pyrazole derivatives and their substituent-driven differences:
Physical and Spectroscopic Properties
Comparative spectral data highlights substituent impacts:
- NMR Shifts: this compound: Limited direct NMR data in evidence, but analogs like 5-methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole show downfield shifts for nitro (δ ~7.2–7.3 ppm in ¹H NMR) and methyl groups (δ ~2.3–2.6 ppm) . 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Methoxy protons appear at δ ~3.8 ppm, while aromatic protons resonate at δ ~7.3–7.5 ppm .
- Mass Spectrometry :
Q & A
Basic: What synthetic methodologies are recommended for 4-bromo-5-methyl-3-nitro-1H-pyrazole?
Answer:
The synthesis typically involves multi-step functionalization of pyrazole precursors. Key approaches include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): For hybrid heterocycles, as demonstrated in triazole-pyrazole synthesis (e.g., THF/H₂O, 50°C, 16 hours, CuSO₄/Na-ascorbate catalyst) .
- Regioselective halogenation/nitration: Sequential bromination and nitration of 5-methylpyrazole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, NBS for bromination).
- Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization for optimal yields (~60–80%) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 70%* | |
| Bromination | NBS, DMF, RT | 85%* | |
| Cycloaddition | CuSO₄, Na-ascorbate, 50°C, 16h | 61% | |
| *Yields estimated from analogous reactions. |
Basic: How is this compound characterized spectroscopically?
Answer:
Critical techniques include:
- ¹H/¹³C NMR: Assign peaks for nitro (δ 8.5–9.0 ppm for adjacent protons), bromo (deshielding effects), and methyl groups (δ 2.1–2.5 ppm) .
- IR Spectroscopy: Confirm nitro (1520–1370 cm⁻¹, asymmetric/symmetric NO₂ stretch) and C-Br (600–500 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ = 260.97 g/mol) .
Basic: What are common reactions involving this compound?
Answer:
The compound serves as a versatile intermediate:
- Nucleophilic substitution: Bromine displacement by amines/thiols for functionalized pyrazoles .
- Reduction of nitro group: Catalytic hydrogenation (Pd/C, H₂) to yield amino derivatives for pharmacological studies .
- Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the bromine position .
Advanced: How to address regioselectivity challenges in nitration/bromination steps?
Answer:
Regioselectivity is influenced by:
- Directing groups: Methyl groups direct electrophiles to adjacent positions (e.g., nitration at C3 in 5-methylpyrazole) .
- Steric/electronic effects: Bromine’s electron-withdrawing nature deactivates certain positions, favoring nitration at meta sites. Computational tools (DFT) predict reactive sites by analyzing charge distribution .
- Validation: Use 2D NMR (COSY, NOESY) to confirm substitution patterns .
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?
Answer:
Methodology:
Derivatization: Synthesize analogs (e.g., replace Br with CF₃ or aryl groups) .
Biological screening: Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Data analysis: Correlate substituent effects (e.g., electron-withdrawing groups enhance binding affinity) with IC₅₀ values.
Example: Nitro-to-amine reduction increased antimicrobial activity in pyrazole-triazole hybrids .
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Answer:
Contradictions (e.g., unexpected coupling constants) require:
- Multi-technique validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) .
- Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-shifted peaks .
- Computational modeling: Predict NMR shifts using Gaussian or ACD/Labs to verify assignments .
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to study electrophilic attack sites .
- Molecular docking: Simulate binding with biological targets (e.g., kinases) using AutoDock Vina .
- Hammett analysis: Quantify substituent effects on reaction rates (σ values for Br, NO₂, CH₃) .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability: DSC/TGA analysis shows decomposition >200°C. Store at –20°C in amber vials .
- Light sensitivity: Nitro groups cause photodegradation; use UV-opaque containers .
- Moisture control: Hygroscopicity tests recommend desiccants (silica gel) for long-term storage .
Advanced: What mechanistic insights explain its pharmacological activity?
Answer:
- Enzyme inhibition: Nitro and bromo groups interact with catalytic residues (e.g., hydrogen bonding in COX-2) .
- ROS generation: Nitro reduction in hypoxic cells releases radicals, inducing apoptosis in cancer models .
- Metabolic studies: LC-MS traces metabolites (e.g., demethylated or glucuronidated forms) in liver microsomes .
Advanced: What role does this compound play in material science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
